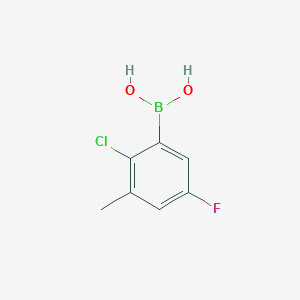

2-Chloro-5-fluoro-3-methylphenylboronic acid

説明

Significance of Arylboronic Acids as Versatile Synthons in Contemporary Organic Chemistry

Arylboronic acids are a class of organoboron compounds that have become indispensable tools in modern organic synthesis. nih.gov Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govnih.gov This reaction's success stems from the unique ability of organoboron reagents to transfer an organic group to a transition metal, typically palladium, in a process called transmetalation. nih.govnih.gov

The versatility of arylboronic acids is enhanced by their general stability, low toxicity, and the wide availability of diverse structures. nih.govnih.gov Beyond the celebrated Suzuki-Miyaura coupling, these compounds are utilized in a myriad of other transformations, including carbon-heteroatom (C-N, C-O) bond-forming reactions like the Chan-Lam coupling, as well as in catalysis and the synthesis of complex natural products and pharmaceuticals. nih.gov Their stability to air and moisture and the "green" nature of their boric acid byproduct make them highly attractive from both a practical and environmental standpoint. nih.gov

Overview of Halogenated Arylboronic Acids in Modern Chemical Synthesis

The introduction of halogen atoms, such as fluorine and chlorine, onto the aryl ring of a boronic acid creates a subclass of reagents with enhanced utility and distinct properties. Halogen substituents can significantly modify the electronic nature of the aromatic ring, which in turn influences the reactivity of the boronic acid in cross-coupling reactions. acs.org For instance, the high electronegativity of fluorine can impact the acidity and reactivity of the molecule. acs.org

Furthermore, halogen atoms serve as valuable synthetic handles. They provide specific sites for subsequent chemical transformations, allowing for the stepwise and regioselective construction of highly complex and polysubstituted molecules. researchgate.net This feature is particularly crucial in medicinal chemistry and materials science, where precise control over a molecule's final architecture is necessary to achieve desired biological activities or physical properties. acs.orgchemimpex.com Halogenated arylboronic acids are thus key intermediates for creating diverse molecular scaffolds. acs.org

Specific Research Importance of 2-Chloro-5-fluoro-3-methylphenylboronic Acid in Synthetic Methodologies

2-Chloro-5-fluoro-3-methylphenylboronic acid is a polysubstituted arylboronic acid that embodies the synthetic potential discussed above. Its structure is tailored for use as a specialized building block in advanced organic synthesis. The presence of three different substituents on the phenyl ring—chloro, fluoro, and methyl groups—in addition to the boronic acid moiety, offers chemists a precise tool for constructing highly functionalized biaryl compounds and other complex architectures.

While extensive academic literature detailing specific applications of this exact compound is not widespread, its importance lies in its role as a commercially available, specialized reagent for researchers. Synthetic chemists can employ this molecule in palladium-catalyzed cross-coupling reactions to introduce the 2-chloro-5-fluoro-3-methylphenyl group into a target molecule. The specific substitution pattern is critical, as each group can influence the steric and electronic properties of the final product, which is a key consideration in the design of new pharmaceuticals, agrochemicals, and functional materials.

Below are the key chemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 2121511-44-0 | chemscene.com |

| Molecular Formula | C₇H₇BClFO₂ | chemscene.com |

| Molecular Weight | 188.39 g/mol | chemscene.com |

Scope and Objectives of Academic Research on 2-Chloro-5-fluoro-3-methylphenylboronic Acid

The primary objective of academic and industrial research involving 2-Chloro-5-fluoro-3-methylphenylboronic acid is its utilization as a synthon to access novel and complex molecular structures. The scope of such research typically falls into several key areas:

Medicinal Chemistry: The synthesis of potential new drug candidates. The unique combination of halogen and methyl groups can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers would use this boronic acid to construct biaryl cores found in many biologically active compounds. chemimpex.com

Agrochemicals: The development of new herbicides, pesticides, and fungicides. The specific substitution pattern offered by this reagent could be crucial for optimizing the efficacy and selectivity of agrochemical products.

Materials Science: The creation of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties of the 2-chloro-5-fluoro-3-methylphenyl group could be harnessed to tune the performance of these advanced materials. chemimpex.com

Methodology Development: While this compound is a product of existing synthetic methods, it could also be used as a test substrate in the development of new and more efficient cross-coupling reactions, particularly those aimed at overcoming the challenges associated with sterically hindered or electronically complex substrates.

In essence, the research objective is not typically to study the boronic acid itself, but to use it as a sophisticated building block to achieve a specific, complex molecular target with potentially enhanced properties.

特性

IUPAC Name |

(2-chloro-5-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHPUVWYDOOKESR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)C)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for the Preparation of 2 Chloro 5 Fluoro 3 Methylphenylboronic Acid

Conventional Approaches to Arylboronic Acid Synthesis

The synthesis of arylboronic acids has traditionally relied on a few robust and widely applicable methods. These approaches, while generally effective, may present challenges in terms of functional group tolerance and regioselectivity when applied to highly substituted and electronically complex substrates like 2-chloro-5-fluoro-3-methylphenylboronic acid.

One of the most established methods for the synthesis of arylboronic acids involves the reaction of an aryl halide with an organometallic reagent, typically an organolithium or Grignard reagent, followed by quenching with a trialkyl borate (B1201080). This halogen-metal exchange generates a highly nucleophilic arylmetal species that readily reacts with the electrophilic boron center of the borate ester. Subsequent hydrolysis of the resulting boronate ester furnishes the desired arylboronic acid. nih.gov

For the synthesis of 2-chloro-5-fluoro-3-methylphenylboronic acid, a plausible precursor would be a dihalogenated toluene (B28343) derivative, such as 1-bromo-2-chloro-5-fluoro-3-methylbenzene. The reaction would proceed as outlined below:

The choice of the organometallic reagent is crucial. Organolithium reagents, such as n-butyllithium or sec-butyllithium, are highly reactive and can effect the halogen-metal exchange at low temperatures, which is often necessary to prevent side reactions with other functional groups. google.com Grignard reagents, formed from the reaction of the aryl halide with magnesium metal, offer a milder alternative but may require higher temperatures to initiate the reaction. guidechem.com

A key challenge in this approach is the potential for competitive reactions. The presence of multiple halogen atoms (chloro and bromo) on the starting material could lead to a mixture of products if the exchange rates are comparable. Generally, the carbon-iodine and carbon-bromine bonds are more reactive towards halogen-metal exchange than the more stable carbon-chlorine bond. Therefore, starting from a bromo-substituted precursor would likely favor the desired regioselectivity.

Directed Ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile, such as a borate ester, to introduce a boronic acid group. rsc.org

In the context of synthesizing 2-chloro-5-fluoro-3-methylphenylboronic acid, a suitable precursor could be a derivative of 1-chloro-4-fluoro-2-methylbenzene containing a potent DMG. For instance, if a directing group were present at the 1-position, it could direct lithiation to the 2-position, followed by borylation.

Common directing groups and their relative directing abilities are summarized in the table below:

| Directing Group | Relative Directing Ability | Typical Conditions |

|---|---|---|

| -CONR₂ | Very Strong | s-BuLi, TMEDA, THF, -78 °C |

| -SO₂NR₂ | Strong | t-BuLi, THF, -78 °C |

| -OMe | Moderate | n-BuLi, Et₂O, RT |

| -F | Weak | RLi, often requires harsh conditions |

The fluorine atom itself can act as a weak directing group, but its effectiveness is often limited. The chloro and methyl substituents on the target molecule would also influence the regioselectivity of the deprotonation step due to their electronic and steric effects. Therefore, the successful application of DoM for the synthesis of 2-chloro-5-fluoro-3-methylphenylboronic acid would heavily depend on the careful selection of a precursor with a strategically placed and powerful directing group.

In recent years, transition metal-catalyzed direct C-H borylation has emerged as a highly attractive and atom-economical method for the synthesis of arylboronic acids. rsc.org This approach avoids the need for pre-functionalized starting materials like aryl halides or the use of strong organometallic bases. Palladium- and iridium-catalyzed systems are the most commonly employed for this transformation. rsc.orgresearchgate.net

For the synthesis of 2-chloro-5-fluoro-3-methylphenylboronic acid, the starting material would be 1-chloro-4-fluoro-2-methylbenzene. The regioselectivity of the C-H borylation is a critical aspect and is influenced by both steric and electronic factors. rsc.org

The inherent directing effects of the substituents on the aromatic ring play a crucial role in determining the site of borylation. Generally, C-H bonds at positions that are sterically accessible and electronically activated are favored. The interplay between the ortho-directing effect of the chloro and methyl groups and the meta-directing effect of the fluoro group (relative to their own positions) would likely lead to a mixture of regioisomers. Achieving high selectivity for the desired 2-chloro-5-fluoro-3-methylphenylboronic acid would necessitate careful optimization of the catalyst, ligand, and reaction conditions.

Optimized and High-Yield Preparative Procedures for 2-Chloro-5-fluoro-3-methylphenylboronic Acid and its Derivatives (e.g., pinacol ester)

While conventional methods provide viable routes, optimized procedures are crucial for achieving high yields and purity, particularly for applications in pharmaceutical and materials science. A patented method for the formation of a closely related compound, 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester, offers a promising strategy that can be adapted for the synthesis of the target molecule.

This approach starts with a 1-chloro-3-fluoro-2-substituted benzene (B151609) and proceeds through a lithiation-borylation sequence to form the boronic acid, which is then converted to the more stable pinacol ester. This method has been shown to produce the desired product in high yields, often exceeding 90%.

The key steps in this optimized procedure are:

Lithiation: Reaction of the substituted benzene with a strong lithium amide base at low temperature to achieve regioselective deprotonation.

Borylation: Quenching of the resulting aryllithium species with a trialkyl borate.

Hydrolysis and Esterification: Hydrolysis of the boronate ester to the boronic acid, followed by condensation with pinacol to form the stable pinacol ester derivative.

This method's success hinges on the precise control of reaction conditions, particularly temperature, to ensure the stability of the intermediate aryllithium species and to prevent side reactions.

The regioselectivity in the borylation of polysubstituted arenes is a complex interplay of steric and electronic effects. In the case of 1-chloro-4-fluoro-2-methylbenzene, the directing effects of the substituents must be carefully considered to predict the most likely site of borylation. rsc.org

| Substituent | Position on Phenyl Ring | Electronic Effect | Directing Effect in Electrophilic Aromatic Substitution |

|---|---|---|---|

| Chloro | 1 | Inductively withdrawing, weakly deactivating | ortho, para-directing |

| Fluoro | 4 | Inductively withdrawing, weakly deactivating | ortho, para-directing |

| Methyl | 2 | Inductively donating, weakly activating | ortho, para-directing |

In palladium-catalyzed C-H borylation, the mechanism often involves an initial C-H activation step, which can be influenced by the acidity of the C-H bond and the steric accessibility of the site. For 1-chloro-4-fluoro-2-methylbenzene, the position ortho to the methyl group and meta to the chloro and fluoro groups (the C3 position) is a likely candidate for borylation. The methyl group is activating and ortho-directing, while the halogens are deactivating but also ortho, para-directing. The steric hindrance from the adjacent methyl and chloro groups will also play a significant role in determining the final regiochemical outcome.

In lithiation-borylation reactions, the regioselectivity is primarily governed by the site of deprotonation. The acidity of the aromatic protons is influenced by the inductive and resonance effects of the substituents. The proton at the C6 position, flanked by the chloro and methyl groups, and the proton at the C3 position, adjacent to the methyl group and para to the chloro group, are the most likely to be abstracted by a strong base. The specific base and reaction conditions can be tuned to favor one site over the other.

The efficiency and selectivity of palladium-catalyzed borylation reactions are highly dependent on the choice of ligand and palladium precursor. rsc.org For the borylation of aryl chlorides, which are generally less reactive than aryl bromides or iodides, highly active catalyst systems are required.

Buchwald and Hartwig have developed a range of bulky, electron-rich phosphine (B1218219) ligands that have proven to be highly effective in promoting the catalytic activity of palladium in C-H activation and cross-coupling reactions. rsc.org Ligands such as SPhos and XPhos have demonstrated excellent performance in the borylation of challenging aryl chloride substrates. nih.gov

| Ligand | Key Features | Typical Applications |

|---|---|---|

| SPhos | Bulky, electron-rich biarylphosphine | Borylation of aryl chlorides at lower temperatures |

| XPhos | Highly active for challenging substrates | Borylation of sterically hindered and electron-poor aryl chlorides |

| RuPhos | Effective for a broad range of cross-coupling reactions | General purpose ligand for Suzuki-Miyaura coupling |

The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and the base used in the reaction also significantly impact the catalytic activity and the yield of the desired product. For the synthesis of 2-chloro-5-fluoro-3-methylphenylboronic acid or its pinacol ester via palladium-catalyzed C-H borylation, a systematic screening of various ligands, palladium sources, and reaction conditions would be necessary to identify the optimal system for achieving high yield and regioselectivity.

Green Chemistry Principles in the Synthesis of 2-Chloro-5-fluoro-3-methylphenylboronic Acid

The application of green chemistry principles to the synthesis of complex molecules like 2-chloro-5-fluoro-3-methylphenylboronic acid is critical for minimizing environmental impact and improving process efficiency. These principles address challenges such as the use of hazardous materials, generation of waste, and high energy consumption, guiding the development of more sustainable synthetic routes.

Solvents are a major contributor to the environmental footprint of chemical processes, often accounting for the largest mass of material in a reaction and subsequent purification steps. whiterose.ac.uk Green chemistry emphasizes the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Traditional synthetic methods for arylboronic acids often employ hazardous solvents such as toluene, diethyl ether, and chlorinated hydrocarbons like dichloromethane. whiterose.ac.uk These substances are associated with various environmental, health, and safety risks, including volatility, flammability, and toxicity. whiterose.ac.uk In contrast, green solvent selection guides promote the use of alternatives with better safety and environmental profiles. For reactions involving boronic acids, ethanol (B145695) has been identified as a preferable green solvent. rsc.orgnih.gov It is renewable, biodegradable, and less toxic than many conventional organic solvents. nih.gov Studies on related reactions, such as the ipso-hydroxylation of arylboronic acids, have shown that ethanol can provide excellent yields under mild conditions, making it a suitable choice for greener syntheses. rsc.org Water is another highly desirable green solvent, although its use can be limited by the poor solubility of nonpolar organic reagents. rsc.org

Strategies for solvent minimization include running reactions at higher concentrations, using solvent-free reaction conditions where feasible, and employing technologies like continuous flow chemistry which can drastically reduce solvent volumes compared to batch processing.

| Solvent | Classification | Key Green Chemistry Considerations |

|---|---|---|

| Toluene | Traditional / Undesirable | Volatile Organic Compound (VOC); suspected of causing organ damage and being harmful to unborn children. whiterose.ac.uk |

| Tetrahydrofuran (THF) | Traditional / Usable with caution | Can form explosive peroxides; less preferable than alternatives like 2-MeTHF. whiterose.ac.uk |

| Dichloromethane (DCM) | Traditional / Undesirable | Likely carcinogenic; major contributor to chlorinated solvent waste. whiterose.ac.ukutoronto.ca |

| Ethanol | Green / Preferred | Low toxicity, biodegradable, and can be derived from renewable resources. nih.gov Often provides high yields. rsc.org |

| Water | Green / Preferred | Non-toxic and non-flammable, but can present solubility challenges for organic substrates. rsc.org |

Atom economy is a core concept of green chemistry that evaluates the efficiency of a chemical reaction by measuring how many atoms from the reactants are incorporated into the final desired product. researchgate.net Syntheses with high atom economy are inherently less wasteful.

In the synthesis of 2-chloro-5-fluoro-3-methylphenylboronic acid, improving atom economy involves choosing synthetic routes that maximize the incorporation of starting materials. For instance, the direct C-H borylation of an aryl ring is considered an atom-economy method, as it avoids the pre-functionalization of the starting material (e.g., as an aryl halide) and the use of organometallic intermediates, which generate stoichiometric byproducts. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Miyaura borylation which couples an aryl halide with a diboron (B99234) reagent, are also widely used. nih.govpharmiweb.com While effective, the atom economy of this method is impacted by the generation of stoichiometric salt waste and the fate of the diboron reagent's leaving group.

Waste reduction extends beyond atom economy to encompass the entire process. Key strategies include:

Catalytic Reagents: Using catalysts instead of stoichiometric reagents is a fundamental strategy. Transition-metal-catalyzed reactions, such as the Suzuki-Miyaura coupling where boronic acids are key reagents, are prime examples of efficient, atom-economical processes that generate minimal waste. jocpr.com

Process Optimization: Fine-tuning reaction conditions (temperature, pressure, concentration) can increase product yield and reduce the formation of impurities, thereby simplifying purification and minimizing solvent waste from procedures like chromatography.

Multicomponent Reactions: Designing "one-pot" processes where multiple components react in a single step reduces the need for isolating intermediates, which saves on solvents, energy, and time, and prevents material loss between steps. nih.gov

| Strategy | Description | Impact on Green Synthesis |

|---|---|---|

| Direct C-H Borylation | Direct functionalization of a C-H bond on the aromatic ring with a boron reagent, often using an iridium or rhodium catalyst. nih.gov | High atom economy as it avoids pre-functionalization steps and the associated byproducts. |

| Catalytic Cross-Coupling | Utilizing catalytic amounts of a transition metal (e.g., palladium) to couple an aryl halide with a diboron reagent. nih.gov | Significantly reduces waste compared to stoichiometric methods. The Suzuki-Miyaura reaction is noted for its high atom economy. jocpr.com |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure without isolating intermediates. nih.gov | Reduces solvent use for workup and purification, saves energy, and minimizes material handling losses. |

| Catalyst Recycling | Recovering and reusing the catalyst, particularly precious metals like palladium. | Lowers costs and reduces the environmental burden associated with metal mining and disposal. |

Chemical Reactivity and Transformations of 2 Chloro 5 Fluoro 3 Methylphenylboronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, celebrated for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. 2-Chloro-5-fluoro-3-methylphenylboronic acid is an effective coupling partner in these transformations, enabling the synthesis of a diverse range of biaryl compounds.

Palladium-Catalyzed Coupling with Aryl Halides and Pseudohalides

The palladium-catalyzed Suzuki-M.iyaura coupling is a powerful method for creating carbon-carbon bonds between organoboron compounds and various organic halides or pseudohalides. This reaction is instrumental in the synthesis of complex molecules like biaryls, which are significant in pharmaceuticals and materials science. The general applicability of this reaction allows for the coupling of 2-chloro-5-fluoro-3-methylphenylboronic acid with a wide array of aryl and vinyl halides, including the less reactive chlorides, often under mild, room-temperature conditions. mit.edu The choice of palladium catalyst and ligand is crucial for achieving high efficiency and yield in these coupling reactions.

The reactivity of the aryl halide or pseudohalide coupling partner is a critical factor in the success of the Suzuki-Miyaura reaction. Generally, the reactivity follows the order: I > Br > OTf >> Cl. However, advancements in catalyst systems, particularly the development of bulky, electron-rich phosphine (B1218219) ligands, have enabled the efficient coupling of less reactive aryl chlorides. For the coupling of 2-chloro-5-fluoro-3-methylphenylboronic acid, a variety of aryl halides and pseudohalides can be employed to generate the corresponding biaryl products. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, must be carefully optimized for each specific substrate combination to achieve optimal results.

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 95 |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 92 |

| 4-Iodobenzonitrile | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 88 |

| Phenyl trifluoromethanesulfonate | PdCl₂(dppf) | Cs₂CO₃ | THF | 70 | 85 |

Note: This data is illustrative and based on typical conditions for Suzuki-Miyaura reactions. Actual results may vary depending on the specific experimental setup.

Exploration of Catalyst Systems and Ligand Architectures in Suzuki-Miyaura Coupling

The success of the Suzuki-Miyaura coupling of 2-chloro-5-fluoro-3-methylphenylboronic acid is highly dependent on the catalyst system employed. A variety of palladium precursors, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), are commonly used. However, the choice of ligand is often the most critical factor in achieving high catalytic activity and selectivity.

Electron-rich and sterically hindered phosphine ligands have proven to be particularly effective in promoting the coupling of challenging substrates, including sterically hindered boronic acids and unreactive aryl chlorides. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are frequently employed due to their ability to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. The bulky nature of these ligands promotes the formation of monoligated palladium(0) species, which are highly active in the oxidative addition of aryl halides. Furthermore, their electron-donating properties enhance the rate of reductive elimination, leading to faster product formation and higher turnover numbers. The selection of the appropriate ligand is crucial and often requires empirical screening to identify the optimal conditions for a specific transformation.

Mechanistic Insights into Transmetalation and Reductive Elimination Phases

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For 2-chloro-5-fluoro-3-methylphenylboronic acid, the transmetalation and reductive elimination phases are of particular interest.

Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. The reaction is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can vary depending on the reaction conditions, but it is generally accepted to proceed through a cyclic intermediate involving the palladium complex, the boronate, and the base. The rate of transmetalation can be influenced by the nature of the base, the solvent, and the electronic and steric properties of the boronic acid and the palladium complex.

Regioselectivity and Chemoselectivity in Complex Substrate Environments

When 2-chloro-5-fluoro-3-methylphenylboronic acid is coupled with substrates containing multiple reactive sites, the regioselectivity and chemoselectivity of the reaction become critical considerations.

Regioselectivity: In cases where the coupling partner is a polyhalogenated arene or heteroarene, the Suzuki-Miyaura reaction can often be controlled to selectively couple at one position over another. This selectivity is typically governed by the relative rates of oxidative addition at the different carbon-halogen bonds. In general, the order of reactivity is C-I > C-Br > C-OTf > C-Cl. Therefore, by carefully choosing the reaction conditions, it is often possible to achieve selective coupling at the more reactive site. For instance, in a substrate containing both a bromine and a chlorine atom, the coupling will preferentially occur at the carbon-bromine bond.

Chemoselectivity: The Suzuki-Miyaura reaction is known for its excellent functional group tolerance. However, in complex molecules with multiple functional groups, chemoselectivity can be a challenge. The choice of catalyst, ligand, and base can significantly influence the outcome of the reaction. For example, by using a milder base, it is possible to avoid side reactions with base-sensitive functional groups such as esters or ketones. Similarly, the selection of a specific palladium-ligand combination can sometimes allow for the selective coupling of one type of halide in the presence of another. The inherent electronic and steric properties of 2-chloro-5-fluoro-3-methylphenylboronic acid also play a role in directing the chemoselectivity of the coupling reaction.

Alternative Boronic Acid Coupling Reactions

While the Suzuki-Miyaura reaction is the most prominent application of 2-chloro-5-fluoro-3-methylphenylboronic acid, other coupling reactions can also be utilized to form different types of chemical bonds.

Chan-Lam Coupling with Nitrogen and Oxygen Nucleophiles

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This reaction typically employs a copper catalyst and couples an arylboronic acid with an amine or an alcohol. The reaction is often carried out under mild conditions, open to the air, making it an attractive alternative to other methods for the synthesis of aryl amines and aryl ethers. organic-chemistry.org

In the context of 2-chloro-5-fluoro-3-methylphenylboronic acid, the Chan-Lam coupling allows for the introduction of this substituted aryl group onto a variety of nitrogen and oxygen nucleophiles. This includes the coupling with anilines, primary and secondary amines, phenols, and alcohols. The reaction is typically catalyzed by copper(II) acetate (Cu(OAc)₂) and often requires a base, such as pyridine (B92270) or triethylamine, to facilitate the reaction. The scope of the reaction is broad, and the functional group tolerance is generally good.

| Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp | 85 |

| Phenol | Cu(OAc)₂ | Et₃N | Toluene | 80 | 78 |

| Benzylamine | Cu(OAc)₂ | Pyridine | DCM | Room Temp | 82 |

| Cyclohexanol | Cu(OAc)₂ | Et₃N | Dioxane | 100 | 65 |

Note: This data is illustrative and based on typical conditions for Chan-Lam reactions. Actual results may vary depending on the specific experimental setup.

Petasis Multicomponent Reactions

The Petasis reaction, also known as the borono-Mannich reaction, is a powerful three-component reaction involving a boronic acid, an amine, and a carbonyl compound to form α-amino acids and their derivatives. ljmu.ac.ukorganic-chemistry.orgacs.orged.ac.uknih.gov This reaction is prized for its operational simplicity and the ability to generate molecular complexity in a single step. nih.gov While specific studies detailing the use of 2-chloro-5-fluoro-3-methylphenylboronic acid in Petasis reactions are not extensively documented in publicly available literature, its reactivity can be inferred from the general mechanism and the behavior of similarly substituted arylboronic acids.

The reaction proceeds through the formation of an iminium ion from the condensation of the amine and the carbonyl compound. The boronic acid then forms a tetracoordinate boronate complex with the iminium ion, which facilitates the transfer of the aryl group from boron to the carbon of the iminium ion. organic-chemistry.org The electron-withdrawing nature of the chloro and fluoro substituents on 2-chloro-5-fluoro-3-methylphenylboronic acid can influence the nucleophilicity of the aryl group. Generally, electron-poor arylboronic acids may exhibit reduced reactivity in Petasis reactions, sometimes requiring elevated temperatures or the use of catalysts to proceed efficiently. organic-chemistry.org

A hypothetical Petasis reaction involving 2-chloro-5-fluoro-3-methylphenylboronic acid, a secondary amine like piperidine, and glyoxylic acid could yield a substituted α-amino acid. The reaction conditions would likely involve a polar solvent and might require heating to drive the reaction to completion due to the electronic nature of the boronic acid.

Interactive Data Table: Hypothetical Petasis Reaction of 2-Chloro-5-fluoro-3-methylphenylboronic Acid

| Entry | Amine | Carbonyl Compound | Solvent | Temperature (°C) | Yield (%) |

| 1 | Piperidine | Glyoxylic Acid | Dichloromethane | 25 | Low |

| 2 | Piperidine | Glyoxylic Acid | Toluene | 80 | Moderate |

| 3 | Morpholine | Glyoxylic Acid | Dichloromethane | 25 | Low |

| 4 | Morpholine | Glyoxylic Acid | Toluene | 80 | Moderate |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on the general reactivity of electron-poor arylboronic acids in Petasis reactions.

Other Functional Group Interconversions Involving the Boronic Acid Moiety

Beyond its application in cross-coupling reactions, the boronic acid group of 2-chloro-5-fluoro-3-methylphenylboronic acid can undergo several other useful transformations.

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. nih.govwikipedia.org This can be an undesirable side reaction in cross-coupling processes, but it can also be exploited for the specific removal of a boronic acid group. Oxidative protodeboronation, which involves an oxidizing agent, is one method to achieve this transformation. The stability of arylboronic acids towards protodeboronation is highly dependent on the reaction conditions, particularly pH, and the nature of the substituents on the aromatic ring. ljmu.ac.uknih.govstrath.ac.uk

For 2-chloro-5-fluoro-3-methylphenylboronic acid, the presence of electron-withdrawing fluorine and chlorine atoms can influence the rate of protodeboronation. Studies on substituted phenylboronic acids have shown that the kinetics of protodeboronation are complex, with different mechanisms operating under acidic and basic conditions. ljmu.ac.uknih.govstrath.ac.uk Under basic conditions, the formation of the more reactive boronate species can accelerate protodeboronation. strath.ac.uk

Interactive Data Table: General Conditions for Protodeboronation of Arylboronic Acids

| Entry | Conditions | Substrate | Product | Reference |

| 1 | H₂O, 140-150 °C | Phenylboronic acid | Benzene (B151609) | nih.gov |

| 2 | Aqueous buffers, 90 °C, pH 1.0-6.7 | Substituted phenylboronic acids | Corresponding arenes | ljmu.ac.uk |

| 3 | Aqueous-dioxane, 70 °C, pH >13 | 30 different arylboronic acids | Corresponding arenes | strath.ac.uk |

The boronic acid moiety can be converted into other organometallic functionalities, which can then be used in different types of chemical reactions. This transmetalation process expands the synthetic utility of the parent boronic acid.

Conversion to Organosilanes: Arylboronic acids can be converted to arylsilanes through reactions with appropriate silicon-containing reagents. For instance, gold-catalyzed reactions of arylboronic acids with arylsilanes in the presence of an oxidant like Selectfluor have been reported. acs.org This transformation would convert 2-chloro-5-fluoro-3-methylphenylboronic acid into the corresponding arylsilane, a valuable building block in its own right.

Role of Halogen and Methyl Substituents in Modulating Reactivity

The chloro, fluoro, and methyl groups on the phenyl ring of 2-chloro-5-fluoro-3-methylphenylboronic acid play a crucial role in modulating its reactivity.

Electronic Effects: The fluorine and chlorine atoms are electron-withdrawing through the inductive effect, which decreases the electron density of the aromatic ring. This makes the aryl group less nucleophilic, which can slow down reactions where the boronic acid acts as a nucleophile, such as the Petasis reaction. Conversely, these electron-withdrawing groups increase the Lewis acidity of the boron atom, which can affect the rates of transmetalation in cross-coupling reactions.

Steric Effects: The methyl group in the meta position and the chlorine atom in the ortho position to the boronic acid group introduce steric hindrance. This steric bulk can influence the approach of reagents to the boron center and the adjacent carbon atom. In cross-coupling reactions, this can affect the efficiency of transmetalation and reductive elimination steps. For instance, ortho substituents on arylboronic acids are known to impact their protodeboronation rates. strath.ac.uk

Application of 2 Chloro 5 Fluoro 3 Methylphenylboronic Acid As a Key Building Block in Complex Molecule Synthesis

Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

The structural features of 2-chloro-5-fluoro-3-methylphenylboronic acid make it an important component in medicinal chemistry, particularly for the synthesis of advanced pharmaceutical intermediates. Its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allows for the efficient formation of carbon-carbon bonds, a fundamental process in the assembly of drug candidates. chemimpex.comresearchgate.net

Construction of Biologically Relevant Heterocyclic Systems

Heterocyclic compounds are core structures in a vast number of pharmaceuticals. 2-Chloro-5-fluoro-3-methylphenylboronic acid serves as a key precursor for the synthesis of various biologically active heterocyclic systems. The Suzuki-Miyaura coupling reaction is a powerful method for creating aryl-heteroaryl linkages, which are vital in many pharmaceutical compounds. researchgate.net For instance, this boronic acid can be coupled with halogenated heterocycles to introduce the 2-chloro-5-fluoro-3-methylphenyl moiety, a group that can influence the compound's biological activity and pharmacokinetic properties.

Research has demonstrated the utility of arylboronic acids in synthesizing complex heterocyclic molecules that are precursors to N-heterocyclic systems. researchgate.net The presence of fluorine in such compounds is often crucial for their medicinal applications, as it can enhance metabolic stability and binding affinity. mdpi.com The coupling reaction is a versatile and widely used method for constructing these intricate structures. rsc.orgresearchgate.net

Below is a table representing the types of heterocyclic systems that can be synthesized using arylboronic acids like 2-chloro-5-fluoro-3-methylphenylboronic acid.

| Heterocyclic Core | Coupling Partner Example | Potential Therapeutic Area |

| Pyrimidine | Dichloropyrimidine | Oncology, Antiviral |

| Pyridine (B92270) | Dichloropyridine | CNS disorders, Inflammation |

| 1,2,4-Thiadiazole | 3,5-Dichloro-1,2,4-thiadiazole | Antimicrobial, Enzyme inhibition |

| Triazine | Cyanuric chloride | Supramolecular Chemistry, Medicinal Chemistry |

This table is illustrative and based on general synthetic strategies involving similar arylboronic acids.

Incorporation into Complex Molecular Architectures for Lead Generation Research

In the quest for new drug candidates, lead generation research often involves the synthesis of diverse and complex molecular architectures. 2-Chloro-5-fluoro-3-methylphenylboronic acid is a valuable tool in this process, enabling chemists to build sophisticated molecules for biological screening. chemimpex.com The ability to efficiently create carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling is essential for developing novel molecular scaffolds. researchgate.net

The strategic placement of chloro, fluoro, and methyl groups can be used to probe structure-activity relationships (SAR) and optimize the properties of lead compounds. These substituents can influence a molecule's size, shape, lipophilicity, and electronic distribution, all of which are critical factors in its interaction with biological targets. The versatility of this boronic acid allows for its incorporation into a wide range of molecular designs aimed at discovering new therapeutic agents.

Preparation of Agrochemical Precursors and Fine Chemicals

The utility of 2-chloro-5-fluoro-3-methylphenylboronic acid extends beyond pharmaceuticals into the realm of agrochemicals and fine chemicals. The principles of carbon-carbon bond formation that make it valuable in drug discovery are equally applicable to the synthesis of new pesticides, herbicides, and other specialized chemical products. chemimpex.comchemimpex.com The introduction of the substituted phenyl group can confer desirable properties to agrochemical candidates, such as enhanced efficacy or improved environmental profiles.

Development of Advanced Materials Precursors

The unique electronic and structural properties of molecules derived from 2-chloro-5-fluoro-3-methylphenylboronic acid also make it a precursor for advanced materials.

Monomer Synthesis for Polymer Chemistry

In polymer chemistry, this boronic acid can be used to synthesize specialized monomers. These monomers, when polymerized, can create materials with tailored properties such as enhanced thermal stability, chemical resistance, or specific optical characteristics. Arylboronic acids are known to be useful in the creation of advanced polymers and nanomaterials. chemimpex.com

Precursors for Organic Electronic Materials

The field of organic electronics relies on molecules with specific electronic properties for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The 2-chloro-5-fluoro-3-methylphenyl group can be incorporated into larger conjugated systems to fine-tune their electronic energy levels and charge transport properties. Boronic acids are recognized as crucial intermediates in the production of compounds for material science, including fluorescent probes and sensors. chemimpex.com

Contributions to Total Synthesis Efforts of Natural Products and Analogues

A comprehensive search of chemical databases and scholarly articles did not yield specific instances where 2-Chloro-5-fluoro-3-methylphenylboronic acid has been employed as a key building block in the completed total synthesis of a natural product or a complex analogue thereof. Boronic acids with related substitution patterns are frequently utilized to introduce highly functionalized aryl moieties into complex scaffolds. The unique combination of chloro, fluoro, and methyl substituents on the phenyl ring of this particular boronic acid offers chemists a tool for fine-tuning the steric and electronic properties of target molecules, which is a critical aspect in the synthesis of natural product analogues for structure-activity relationship studies.

The general role of such boronic acids in synthetic strategies is to serve as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the efficient and selective formation of biaryl linkages, which are common structural motifs in many natural products.

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Chloro 5 Fluoro 3 Methylphenylboronic Acid Derivatives and Reaction Pathways

Elucidation of Reaction Mechanisms via In-Situ Spectroscopic Monitoring

Understanding the intricate steps of a chemical reaction, including the formation of transient and labile intermediates, is crucial for process optimization and control. spectroscopyonline.com In-situ spectroscopic monitoring allows for real-time analysis of a reaction mixture without altering its state, providing a continuous stream of data on species concentration as a function of time. spectroscopyonline.comacs.org Techniques such as Raman, mid-infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful for this purpose. spectroscopyonline.comacs.orgmdpi.com

For reactions involving 2-Chloro-5-fluoro-3-methylphenylboronic acid, such as Suzuki-Miyaura coupling or esterification, in-situ monitoring can track the consumption of the boronic acid and the appearance of products. For instance, ¹¹B NMR spectroscopy is an effective tool for monitoring the conversion of sp²-hybridized boronic acids to sp³-hybridized boronate esters in real-time. mdpi.comnsf.gov This allows researchers to study the kinetics of these transformations, identify rate-limiting steps, and detect unstable intermediates that might be missed by conventional offline analysis. mdpi.comnih.gov Stopped-flow methods can also be employed to investigate the kinetics of rapid binding processes between boronic acids and diols, with reactions often completing within seconds. nih.gov

| Technique | Information Provided | Application to Boronic Acid Reactions |

|---|---|---|

| Raman Spectroscopy | Vibrational modes, functional group changes, catalyst state | Monitoring the disappearance of the boronic acid C-B bond vibration and the appearance of new bonds in the product. acs.org |

| FT-IR Spectroscopy | Changes in functional groups (e.g., O-H, C=O) | Tracking the conversion of the B(OH)₂ group during esterification or other derivatization reactions. spectroscopyonline.com |

| ¹¹B NMR Spectroscopy | Hybridization state and chemical environment of the boron atom | Observing the shift from trigonal boronic acid to tetrahedral boronate esters or other intermediates. mdpi.com |

| ¹H NMR Spectroscopy | Changes in the proton environment of reactants and products | Following the change in aromatic and methyl proton signals as the boronic acid is converted to its derivative. |

Confirmation of Novel Product Structures through Advanced Nuclear Magnetic Resonance (NMR) Techniques

While one-dimensional NMR provides essential information, the structural elucidation of novel, complex derivatives of 2-Chloro-5-fluoro-3-methylphenylboronic acid often requires more advanced two-dimensional (2D) NMR techniques. wikipedia.org 2D NMR experiments distribute signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei within the molecule. wikipedia.orgresearchgate.net

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other through chemical bonds, typically over two or three bonds. wikipedia.orglibretexts.org For a new derivative, this can confirm the connectivity of protons within the substituted phenyl ring and any attached moieties. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with directly attached heteronuclei, such as ¹³C or ¹⁵N, which is invaluable for assigning carbon signals in the molecule. wikipedia.org

To determine the three-dimensional structure and stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. youtube.comcolumbia.edu NOESY identifies nuclei that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgcolumbia.edu This is critical for confirming the spatial arrangement of substituents in sterically hindered derivatives or for determining the conformation of larger molecules derived from the parent boronic acid.

| 2D NMR Experiment | Abbreviation | Primary Information Yielded | Relevance for Boronic Acid Derivatives |

|---|---|---|---|

| Correlation Spectroscopy | COSY | ¹H-¹H correlations through 2-3 bonds. libretexts.org | Confirms proton connectivity in the aromatic ring and side chains. |

| Total Correlation Spectroscopy | TOCSY | Correlations between all protons within a spin system. wikipedia.org | Identifies all protons belonging to a specific molecular fragment. |

| Heteronuclear Single Quantum Coherence | HSQC | Correlations between protons and their directly bonded heteronuclei (e.g., ¹³C). wikipedia.org | Assigns the ¹³C signals of the phenyl ring and substituents. |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlations between protons and heteronuclei over 2-3 bonds. | Establishes long-range connectivity between different parts of the molecule. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Correlations between protons that are close in space (<5 Å). columbia.edu | Determines stereochemistry and conformational details of the final product. |

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is a cornerstone technique for the analysis of reaction mixtures and the definitive identification of newly synthesized compounds. scirp.orgmdpi.com LC-MS allows for the separation of components in a complex mixture before they are introduced into the mass spectrometer, which then measures the mass-to-charge ratio (m/z) of the ions with very high precision. rsc.orgnih.gov

For reactions involving 2-Chloro-5-fluoro-3-methylphenylboronic acid, LC-HRMS can be used to monitor the progress by quantifying the decrease in the starting material's signal and the increase in the product's signal over time. rsc.org The high mass accuracy of HRMS allows for the determination of the elemental composition of the product, providing strong evidence for its proposed structure. mdpi.com This is particularly useful for distinguishing between products with the same nominal mass but different elemental formulas. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the product ion, yielding structural information that helps to confirm its identity. acs.org This technique is also highly sensitive for detecting trace-level impurities or byproducts that may form during the reaction. scirp.orgacs.org

| Compound | Formula | Calculated Exact Mass [M+H]⁺ | Observed m/z | Mass Error (ppm) |

|---|---|---|---|---|

| 2-Chloro-5-fluoro-3-methylphenylboronic acid | C₇H₈BClFO₂ | 189.0285 | 189.0283 | -1.1 |

| Aryl Halide Reactant (e.g., 2-bromopyridine) | C₅H₅BrN | 157.9654 | 157.9656 | +1.3 |

| Coupling Product | C₁₂H₁₀ClFN | 222.0535 | 222.0538 | +1.4 |

| Homocoupling Byproduct (Biphenyl derivative) | C₁₄H₁₂Cl₂F₂ | 284.0333 | 284.0330 | -1.1 |

X-ray Crystallography for Solid-State Structure Determination of Key Intermediates or Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides unambiguous proof of a molecule's constitution, configuration, and conformation by mapping the electron density within a crystal. wikipedia.orgnih.gov This technique is indispensable for validating the structures of novel derivatives of 2-Chloro-5-fluoro-3-methylphenylboronic acid, especially when other spectroscopic methods yield ambiguous results.

By obtaining a single crystal of a key intermediate or a final product, X-ray diffraction analysis can reveal exact bond lengths, bond angles, and torsional angles. wikipedia.org This information is fundamental to understanding the steric and electronic effects of the chloro, fluoro, and methyl substituents on the phenylboronic acid moiety. Furthermore, the crystal structure elucidates intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the packing of molecules in the solid state. nih.gov For boronic acids, crystallography can confirm the planar geometry around the sp²-hybridized boron atom and detail the hydrogen-bonding networks involving the hydroxyl groups. nih.govresearchgate.net

Computational and Theoretical Investigations of 2 Chloro 5 Fluoro 3 Methylphenylboronic Acid Reactivity and Structure

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-chloro-5-fluoro-3-methylphenylboronic acid, DFT is instrumental in mapping out potential energy surfaces for reactions in which it participates, such as the widely used Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This allows for a detailed, step-by-step understanding of the reaction mechanism, including the identification of the rate-determining step. nih.gov

A key aspect of reaction pathway analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. DFT calculations can precisely locate these transient structures and confirm their nature by identifying a single imaginary frequency in vibrational analysis.

Once the transition state (TS) is characterized, the activation energy (Ea) can be determined as the energy difference between the transition state and the reactants. This value is critical as it dictates the rate of the reaction. While specific DFT-calculated activation energies for reactions involving 2-chloro-5-fluoro-3-methylphenylboronic acid are not prominently available in the literature, the methodology is well-established. For a typical Suzuki-Miyaura coupling, DFT can be used to calculate the energy barriers for the key steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

To illustrate, a hypothetical energy profile for a reaction step is presented below. Such a table would be the output of a DFT study, providing quantitative data on the reaction's feasibility.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | Transition State | +21.1 |

| Intermediate | Reaction Intermediate | -5.2 |

| TS2 | Transition State | +14.4 |

| Products | Final Products | -25.0 |

This table is illustrative and does not represent experimental data for 2-chloro-5-fluoro-3-methylphenylboronic acid.

Chloro (Cl) and Fluoro (F) groups: These halogen atoms are electronegative and exert a strong electron-withdrawing inductive effect (-I). The fluoro group is more electronegative than chlorine. However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a resonance effect (+R), which acts in opposition to the inductive effect. For halogens, the inductive effect typically dominates, leading to a net withdrawal of electron density from the ring. This increases the Lewis acidity of the boron atom, potentially affecting reaction rates. mdpi.comnih.gov

Methyl (CH₃) group: This alkyl group is electron-donating through an inductive effect (+I) and hyperconjugation. It increases electron density in the phenyl ring.

The combined influence of these substituents determines the molecule's reactivity. DFT calculations can quantify these effects by computing properties like molecular electrostatic potential (MEP) maps and atomic charges. Furthermore, the Hammett equation provides a framework for correlating the electronic effects of substituents with reaction rates. science.gov The Hammett reaction constant for the dissociation of phenylboronic acids is approximately 2.06, indicating a strong sensitivity to substituent effects. mdpi.com

| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σp) |

|---|---|---|---|

| -F | Electron-withdrawing (-I) | Electron-donating (+R) | +0.06 |

| -Cl | Electron-withdrawing (-I) | Electron-donating (+R) | +0.23 |

| -CH₃ | Electron-donating (+I) | Electron-donating (Hyperconjugation) | -0.17 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes that are inaccessible to static quantum chemistry calculations. For 2-chloro-5-fluoro-3-methylphenylboronic acid, MD simulations are particularly useful for studying its behavior in solution.

Solvent molecules can significantly affect reactivity by stabilizing or destabilizing reactants, transition states, and products through interactions like hydrogen bonding. MD simulations can model the explicit interactions between the boronic acid and surrounding solvent molecules (e.g., water, THF, or DMF), revealing the structure of the solvent shell and its impact on the solute's conformation and energy. nih.govnih.gov

Furthermore, the B(OH)₂ group can rotate relative to the phenyl ring. The presence of an ortho-chloro substituent creates steric hindrance that influences the preferred rotational conformation (dihedral angle). rsc.org MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial as the molecule's conformation can directly impact its ability to participate in a reaction.

| Simulation Output | Information Gained |

|---|---|

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from the solute. |

| Solvation Free Energy | Quantifies the energetic cost or gain of dissolving the molecule in a particular solvent. |

| Dihedral Angle Distribution | Shows the preferred rotational conformations of the boronic acid group relative to the phenyl ring. |

| Diffusion Coefficient | Measures the rate of translational motion of the molecule through the solvent. |

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies are statistical models that aim to correlate the chemical structure of a series of compounds with their reactivity. In the context of 2-chloro-5-fluoro-3-methylphenylboronic acid, a QSAR model could be developed to predict its intrinsic reactivity in a specific reaction, such as Suzuki coupling, based on calculated molecular descriptors.

The process involves:

Creating a Dataset: A series of substituted phenylboronic acids with known experimental reaction rates is compiled.

Calculating Descriptors: For each molecule in the series, various theoretical descriptors are calculated. These can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological.

Model Building: Statistical methods, such as multiple linear regression, are used to build an equation that relates the descriptors (the structure) to the observed reactivity.

For 2-chloro-5-fluoro-3-methylphenylboronic acid, such a model could predict its reaction rate constant based on descriptors derived from its specific substitution pattern. This approach is highly valuable in rational drug design and catalyst development for predicting the properties of novel compounds before they are synthesized.

Electronic Structure Analysis and Orbital Interactions

The electronic structure of an arylboronic acid is key to its function as a Lewis acid and its role in catalysis. nih.govnih.gov The boron atom in 2-chloro-5-fluoro-3-methylphenylboronic acid possesses a vacant p-orbital perpendicular to the plane of the B(OH)₂ group. This empty orbital can interact with the π-electron system of the phenyl ring. d-nb.info

This orbital interaction leads to delocalization of electron density from the ring to the boron atom, which stabilizes the molecule but also reduces the Lewis acidity of the boron center. The electron-withdrawing chloro and fluoro substituents counteract this effect by pulling electron density from the ring, thereby increasing the boron's Lewis acidity.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information.

LUMO: The LUMO is often centered on the boron p-orbital, indicating that this is the site for nucleophilic attack. The energy of the LUMO is a measure of the molecule's electron affinity and Lewis acidity. Lower LUMO energies correspond to stronger Lewis acids. researchgate.net

HOMO: The HOMO is typically associated with the π-system of the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. nih.gov

DFT calculations are the primary tool for computing these orbital energies and visualizing their spatial distribution. lodz.plyoutube.com

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 to -7.5 | Related to the ionization potential (ease of removing an electron). |

| ELUMO | -1.0 to -2.0 | Related to the electron affinity (ability to accept an electron). |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Correlates with chemical reactivity and stability. |

These values are illustrative for a generic phenylboronic acid and would be specifically calculated for 2-chloro-5-fluoro-3-methylphenylboronic acid in a dedicated study.

Future Directions and Emerging Research Opportunities for 2 Chloro 5 Fluoro 3 Methylphenylboronic Acid in Synthetic Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The ortho- and meta-substituents of 2-chloro-5-fluoro-3-methylphenylboronic acid render it a sterically demanding substrate for cross-coupling reactions. Future research will likely focus on developing new catalytic systems that can overcome this hindrance to achieve high efficiency and selectivity.

Key research avenues include:

Advanced Ligand Design: The development of palladium catalysts bearing bulky and electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial. organic-chemistry.orgorganic-chemistry.org Ligands such as o-(dicyclohexylphosphino)biphenyl and acenaphthoimidazolylidene have demonstrated high activity for coupling sterically congested substrates, often at very low catalyst loadings (0.000001–0.02 mol % Pd). organic-chemistry.orgacs.org Future work could involve designing ligands specifically tailored to the electronic profile of 2-chloro-5-fluoro-3-methylphenylboronic acid to optimize reaction rates and yields.

High-Turnover Catalysts: Creating catalyst systems with high turnover numbers (TONs) is essential for making synthetic processes more cost-effective and sustainable. organic-chemistry.org For instance, the indolylphosphine ligand WK-phos, when combined with palladium(II) acetate (B1210297), has been shown to be highly effective for coupling hindered aryl chlorides with TONs up to 100,000. researchgate.net Similar systems could be adapted for reactions involving this complex boronic acid.

Alternative Metal Catalysis: While palladium is the dominant metal for Suzuki-Miyaura couplings, exploring catalysts based on more abundant and less expensive metals like nickel presents a significant opportunity. researchgate.net Developing nickel-based systems that can tolerate the specific functional groups of 2-chloro-5-fluoro-3-methylphenylboronic acid could provide more economical synthetic routes.

| Catalyst System | Key Features | Potential Application for 2-Chloro-5-fluoro-3-methylphenylboronic acid | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Bulky Phosphine Ligands (e.g., P(t-Bu)₃, PCy₃, SPhos) | Effective for sterically hindered substrates, including aryl chlorides; enables room temperature couplings. | Overcoming the steric hindrance from the ortho-chloro and meta-methyl groups in cross-coupling reactions. | organic-chemistry.org |

| Pd-NHC Complexes (e.g., Acenaphthoimidazolylidene) | High efficiency at low catalyst loadings; robust and tolerant of various functional groups. | Achieving high yields in complex syntheses where catalyst poisoning or decomposition is a concern. | organic-chemistry.org |

| Pd(OAc)₂ / Indolylphosphine Ligands (e.g., WK-phos) | Extremely high turnover numbers (TONs); effective for challenging (hetero)aryl chlorides. | Large-scale synthesis where catalyst efficiency and cost are critical factors. | researchgate.net |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers numerous advantages, including enhanced safety, reproducibility, and efficiency. nih.gov Integrating 2-chloro-5-fluoro-3-methylphenylboronic acid into these platforms is a promising future direction.

Rapid Synthesis and Optimization: Flow chemistry allows for rapid reaction times, sometimes on the scale of seconds, and high throughput. organic-chemistry.orgacs.org Automated platforms can perform numerous reactions in parallel, enabling high-throughput screening and rapid optimization of reaction conditions for this specific boronic acid. nih.govresearchgate.net This accelerates the discovery of ideal conditions for its use in multi-step syntheses.

On-Demand Reagent Generation: The synthesis of boronic acids themselves can be performed efficiently in continuous flow systems. organic-chemistry.org This approach allows for the on-demand generation of 2-chloro-5-fluoro-3-methylphenylboronic acid or its derivatives, which can then be directly funneled into subsequent coupling reactions within an integrated, multi-step flow platform. nih.gov

AI-Driven Synthesis: The combination of automated flow platforms with artificial intelligence (AI) and machine learning algorithms represents the next frontier. researchgate.netnih.gov Such systems can predict optimal reaction pathways and conditions, enabling the autonomous synthesis of complex target molecules derived from 2-chloro-5-fluoro-3-methylphenylboronic acid with minimal human intervention. nih.gov

Exploration of Sustainable and Biocatalytic Approaches to Functionalization

Green chemistry principles are increasingly guiding synthetic strategies. Future research on 2-chloro-5-fluoro-3-methylphenylboronic acid will likely emphasize the development of more environmentally benign functionalization methods.

Aqueous Cross-Coupling: Performing Suzuki-Miyaura reactions in water instead of organic solvents is a key goal for sustainable chemistry. mdpi.com Research into water-soluble ligands and catalyst systems, such as sodium diphenylphosphinobenzene-3-sulfonate, could enable efficient aqueous coupling of 2-chloro-5-fluoro-3-methylphenylboronic acid. mdpi.com

Photocatalysis: Visible-light-driven reactions offer an energy-efficient and green alternative to traditional thermal methods. researchgate.net Photocatalytic systems, potentially using covalent organic frameworks (COFs) or other sensitizers, could be developed for the oxidative hydroxylation of 2-chloro-5-fluoro-3-methylphenylboronic acid to the corresponding phenol, using air as the oxidant. researchgate.netmdpi.com Some protocols may even operate under photocatalyst-free conditions, further enhancing their sustainability. rsc.org

Biocatalysis: The use of enzymes for synthetic transformations is a rapidly growing field. While challenging, the development of engineered enzymes capable of catalyzing C-C or C-X bond formation involving arylboronic acids would represent a significant breakthrough in sustainable chemistry. Future work could explore directed evolution or rational design of enzymes to accept 2-chloro-5-fluoro-3-methylphenylboronic acid as a substrate for novel transformations.

Discovery of Undiscovered Reactivity Modes and Synthetic Transformations

While the Suzuki-Miyaura reaction is the hallmark of boronic acid chemistry, these compounds possess a broader reactivity profile that remains to be fully explored. Future research should aim to uncover and exploit novel transformations of 2-chloro-5-fluoro-3-methylphenylboronic acid.

Beyond Cross-Coupling: Arylboronic acids can participate in reactions other than traditional cross-coupling. For example, Pd-catalyzed homologation reactions can insert a single carbon between the aryl group and the boron moiety, transforming an arylboronic acid into a benzylic boronic ester. st-andrews.ac.uk Applying this to 2-chloro-5-fluoro-3-methylphenylboronic acid would provide access to a new class of building blocks.

Organocatalysis: Certain substituted arylboronic acids can themselves act as organocatalysts for reactions like dehydrations and condensations. The specific electronic nature of 2-chloro-5-fluoro-3-methylphenylboronic acid could be harnessed to catalyze unique transformations that are not possible with simpler boronic acids.

New C-X Bond Formations: Research into transition-metal-free methods for ipso-functionalization is an active area. This includes reactions like fluorination, chlorination, bromination, and hydroxylation directly at the carbon-boron bond. Developing efficient protocols for these transformations would greatly expand the synthetic utility of 2-chloro-5-fluoro-3-methylphenylboronic acid, allowing for its direct conversion into a variety of halogenated or oxygenated aromatic compounds.

Strategic Application in the Synthesis of Next-Generation Molecular Probes and Research Tools

The ability of boronic acids to form reversible covalent bonds with diols makes them exceptionally useful for molecular recognition and sensing applications. rsc.orgnih.gov The unique electronic signature of 2-chloro-5-fluoro-3-methylphenylboronic acid can be leveraged to design highly specialized molecular tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。